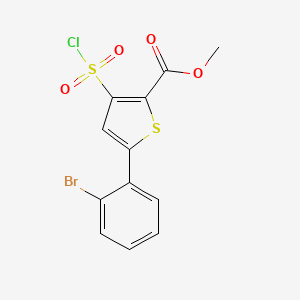

Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine, chlorine, and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Sulfonylation: The addition of a chlorosulfonyl group to the thiophene ring.

Esterification: The formation of the methyl ester group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the sulfur atom.

Scientific Research Applications

Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, potentially affecting biological processes at the molecular level. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-bromothiophene-2-carboxylate

- Methyl 5-chlorothiophene-2-carboxylate

- Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Uniqueness

Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is unique due to the combination of bromine, chlorine, and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.

Biological Activity

Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate (CAS No. 1375472-72-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, including synthesis methods, biological evaluations, and molecular docking studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C12H8BrClO4S2

- Molecular Weight : 395.68 g/mol

- Structure : The compound features a thiophene ring substituted with a bromophenyl group and a chlorosulfonyl moiety, which are key to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate with brominating agents such as N-bromosuccinimide in trifluoroacetic acid. This process yields the desired product in moderate to high yields, which can then be purified using column chromatography techniques .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant inhibitory effects against various bacterial strains, including:

- Gram-positive bacteria : Effective against Micrococcus luteus.

- Gram-negative bacteria : Demonstrated activity against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for some derivatives .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on various cell lines (e.g., HaCat and Balb/c 3T3 cells) indicated that certain derivatives of this compound possess promising cytotoxic effects. The results suggest potential applications in cancer therapy, although further studies are necessary to elucidate specific mechanisms .

Molecular Docking Studies

Molecular docking studies have been employed to investigate the binding interactions of this compound with key biological targets. The compound exhibited favorable binding energies with proteins involved in bacterial cell wall synthesis and DNA replication, such as MurD and DNA gyrase. These interactions are critical for its antibacterial efficacy:

| Target Protein | Binding Energy (kcal/mol) | Inhibitory Constant (Ki) |

|---|---|---|

| MurD | -8.5 | 0.15 µM |

| DNA Gyrase | -7.9 | 0.25 µM |

The binding interactions include hydrogen bonds and pi-stacking interactions that stabilize the compound within the active sites of these proteins .

Case Studies and Applications

- Antimicrobial Agents Development : The compound's derivatives have been explored for their potential as new synthetic antimicrobial agents, particularly against resistant strains of bacteria.

- Cancer Therapeutics : Given its cytotoxic effects, there is ongoing research into its application in cancer treatment protocols, focusing on optimizing its efficacy and reducing toxicity.

- Drug Design : The favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties observed in preliminary studies suggest that this compound could serve as a lead structure for further drug development efforts aimed at enhancing bioavailability and therapeutic outcomes .

Properties

Molecular Formula |

C12H8BrClO4S2 |

|---|---|

Molecular Weight |

395.7 g/mol |

IUPAC Name |

methyl 5-(2-bromophenyl)-3-chlorosulfonylthiophene-2-carboxylate |

InChI |

InChI=1S/C12H8BrClO4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-4-2-3-5-8(7)13/h2-6H,1H3 |

InChI Key |

RFAUAEXSQZMXSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.